N-(3-Carboxyphenyl)glycine
Description
Structure
3D Structure
Properties
CAS No. |
81189-31-3 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-(carboxymethylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-10-7-3-1-2-6(4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChI Key |
CDKGPKBKGCBTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Carboxyphenyl Glycine and Its Derivatives
Established Synthetic Pathways for N-(3-Carboxyphenyl)glycine Core Structure
The construction of the this compound backbone can be achieved through several established synthetic strategies. These methods primarily involve the formation of the crucial nitrogen-carbon bond between the 3-carboxyphenyl moiety and the glycine (B1666218) unit.
Classic Amination Reactions in Carboxylic Acid Systems
Classical amination reactions, such as the Ullmann and Buchwald-Hartwig aminations, provide robust methods for the synthesis of N-aryl amino acids. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a catalyst.
The Ullmann condensation utilizes a copper catalyst to promote the coupling of an aryl halide with an amine. This reaction often requires high temperatures and polar solvents. For the synthesis of this compound, this would involve the reaction of a 3-halobenzoic acid with glycine or a glycine ester. The use of N,N-dimethylglycine as a ligand can facilitate the Ullmann coupling reaction of phenols and aryl halides at lower temperatures.
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. Current time information in Bangalore, IN. This method offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction. The synthesis of this compound via this route would involve the coupling of a 3-halobenzoic acid or its ester with glycine or a protected glycine equivalent, using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. acs.org
A general representation of these classic amination reactions is shown below:
Modified Strecker Synthesis Routes
The Strecker synthesis, a two-step procedure for producing amino acids from aldehydes or ketones, can be adapted to synthesize N-aryl glycines. googleapis.comorganic-chemistry.orgrsc.org A specific synthesis of DL-α-(m-Carboxyphenyl)-glycine has been reported using a modified Strecker synthesis. researchgate.net
This reported synthesis starts with m-toluic acid, which is oxidized to isophthalaldehydic acid. The aldehydic acid is then esterified and subsequently converted to the corresponding aminonitrile via the Strecker synthesis using a mixture of sodium cyanide and ammonium (B1175870) chloride. Finally, hydrolysis of the aminonitrile yields DL-α-(m-Carboxyphenyl)-glycine. researchgate.net
A key advantage of the Strecker synthesis is its versatility, allowing for the preparation of a wide array of amino acids by varying the starting aldehyde or ketone. organic-chemistry.org
| Reagent/Step | Description | Reference |
| Starting Material | m-Toluic Acid | researchgate.net |
| Oxidation | Chromic acid in acetic anhydride (B1165640) and glacial acetic acid | researchgate.net |
| Hydrolysis | Sulfuric acid | researchgate.net |
| Esterification | Methyl ester formation | researchgate.net |
| Aminonitrile Formation | Strecker synthesis with NaCN and NH₄Cl | researchgate.net |
| Final Hydrolysis | Yields DL-α-(m-Carboxyphenyl)-glycine | researchgate.net |
Palladium-Catalyzed Coupling Approaches
Beyond the Buchwald-Hartwig amination, other palladium-catalyzed coupling reactions are instrumental in synthesizing N-aryl glycine derivatives. These methods often offer high efficiency and functional group tolerance. The choice of palladium precursor and ligand is critical in these transformations. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity in various coupling reactions.
Reductive amination is another powerful tool for forming C-N bonds. A patented method describes the preparation of N-substituted-phenyl glycine derivatives by forming an imine intermediate from a substituted aniline (B41778) and glyoxylic acid, followed by a reduction reaction under the action of palladium-carbon and hydrogen. googleapis.comgoogle.com This approach offers a direct route to the desired product.
Synthesis of this compound Analogues and Functionalized Derivatives
The functionalization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new materials. Modifications can be introduced at the carboxylphenyl moiety or at the glycine unit.
Modifications at the Carboxylphenyl Moiety
The aromatic ring of this compound provides a platform for introducing various substituents through electrophilic or nucleophilic aromatic substitution reactions. For example, nitration of the phenyl ring can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization. The synthesis of N-(3-nitrophenyl)glycine methyl ester has been documented.
| Modification | Reagents/Conditions | Potential Products |
| Nitration | HNO₃/H₂SO₄ | N-(3-carboxy-X-nitrophenyl)glycine |
| Reduction | H₂, Pd/C or SnCl₂/HCl | N-(3-carboxy-X-aminophenyl)glycine |
Substitutions at the Glycine Nitrogen or Alpha-Carbon
The glycine portion of the molecule offers two primary sites for modification: the nitrogen atom and the alpha-carbon.
N-Substitution: The secondary amine of this compound can be alkylated or arylated. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes. For instance, N-benzylglycine ethyl ester can be synthesized by reacting benzylamine (B48309) with ethyl bromoacetate. biosynth.comchemicalbook.comsigmaaldrich.comnih.gov N-methylation can be accomplished using reagents like methyl iodide. nih.gov N-arylation can be performed using Buchwald-Hartwig coupling with aryl halides.
Alpha-Carbon Substitution: The alpha-carbon of the glycine unit can be functionalized to introduce various side chains. This is often achieved by first converting the glycine derivative into a Schiff base to activate the alpha-position for deprotonation and subsequent alkylation with an alkyl halide. Chiral Schiff bases can be used to achieve diastereoselective alkylation. bioorganica.com.uanih.gov
| Modification Site | Reaction Type | Example Reagents | Product Type |
| Glycine Nitrogen | N-Alkylation | Alkyl halide, Aldehyde (reductive amination) | N-Alkyl-N-(3-carboxyphenyl)glycine |
| Glycine Nitrogen | N-Arylation | Aryl halide (Buchwald-Hartwig) | N-Aryl-N-(3-carboxyphenyl)glycine |
| Alpha-Carbon | Alkylation | Alkyl halide (via Schiff base) | α-Alkyl-N-(3-carboxyphenyl)glycine |
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for the preparation of enantiomerically pure compounds with specific biological activities. Researchers have explored various strategies, including the use of chiral catalysts and auxiliaries, to control the stereochemical outcome of the reaction.
One prominent approach involves the use of chiral nickel(II) complexes as catalysts. These complexes, derived from Schiff bases of glycine and chiral tridentate ligands, have proven to be powerful tools for the asymmetric synthesis of a wide array of tailor-made α-amino acids. nih.govehu.esnih.gov The principle behind this method lies in the formation of a chiral Ni(II) complex of a glycine Schiff base, which then undergoes diastereoselective alkylation or arylation. The chiral ligand environment dictates the facial selectivity of the incoming electrophile, leading to the preferential formation of one enantiomer. While this methodology has been successfully applied to the synthesis of various α-aryl glycines, specific examples detailing the synthesis of this compound derivatives are still emerging. The general applicability and high enantioselectivities often achieved with this method suggest its strong potential for the stereocontrolled synthesis of chiral this compound analogs.
Enantioselective C-H arylation represents another cutting-edge technique for the synthesis of chiral arylglycine derivatives. rsc.orgnih.govnih.gov This method involves the direct functionalization of a C-H bond at the α-position of a glycine derivative with an aryl group. The use of a chiral palladium(II) catalyst is key to inducing enantioselectivity. rsc.org This approach is highly atom-economical as it avoids the pre-functionalization of the glycine substrate. The direct arylation of N-aryl glycine esters with arylboronic acids in the presence of a chiral Pd(II) catalyst has been shown to produce chiral α-amino acid derivatives with excellent enantioselectivity. rsc.org The application of this strategy to 3-boronobenzoic acid or its derivatives would provide a direct route to chiral this compound.
Chiral phase-transfer catalysis has also emerged as a versatile tool for the asymmetric synthesis of amino acids. rsc.orgrsc.org In this approach, a chiral quaternary ammonium salt is used to shuttle a reactant between an aqueous and an organic phase, creating a chiral environment for the reaction to occur. This method has been successfully employed in the asymmetric alkylation of glycine derivatives, achieving high yields and enantioselectivities. rsc.org The development of new generations of chiral phase-transfer catalysts continues to expand the scope and efficiency of this methodology. rsc.org
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, minimizing waste, and maximizing reaction efficiency.
Solvent-Free and Aqueous Medium Syntheses
Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate these environmental concerns, researchers are exploring solvent-free and aqueous-based synthetic routes for this compound.
Aqueous medium synthesis offers a safe, non-flammable, and environmentally friendly alternative to organic solvents. A known method for the synthesis of the related compound, N-(2-carboxyphenyl)glycine, involves the reaction of the potassium salt of 2-chlorobenzoic acid with glycine in water, catalyzed by copper powder. prepchem.com This reaction, conducted by heating the components in an aqueous solution, demonstrates the feasibility of using water as a solvent for the synthesis of N-aryl glycines. A similar approach, starting from 3-aminobenzoic acid and a suitable glycine synthon, could be envisioned for the green synthesis of this compound.
Solvent-free synthesis , often facilitated by mechanochemistry, presents another promising green alternative. nih.govosti.gov Mechanochemical methods, such as ball milling, involve the use of mechanical force to induce chemical reactions in the absence of a solvent. This technique has been successfully applied to the synthesis of various N-aryl amides and even the oligomerization of glycine. nih.govrsc.org These findings suggest that a solvent-free, mechanochemical approach could be developed for the reaction between 3-aminobenzoic acid and a glycine precursor to yield this compound, thereby eliminating solvent waste entirely.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov A higher atom economy signifies a more sustainable process with less waste generation.
To illustrate this, consider a plausible synthesis of this compound from 3-aminobenzoic acid and chloroacetic acid:
C₇H₇NO₂ + C₂H₃ClO₂ → C₉H₉NO₄ + HCl
The molecular weight of this compound is 195.17 g/mol . The molecular weights of the reactants are 137.14 g/mol for 3-aminobenzoic acid and 94.50 g/mol for chloroacetic acid. The theoretical atom economy can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Atom Economy (%) = (195.17 / (137.14 + 94.50)) x 100 ≈ 84.2%
This calculation indicates that, even with a 100% yield, a significant portion of the reactant atoms ends up as a byproduct (in this case, hydrochloric acid).
In addition to atom economy, the Environmental Factor (E-factor) is another important metric for evaluating the greenness of a chemical process. chembam.com The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. For the synthesis mentioned above, the primary waste product is HCl (36.46 g/mol ).
E-factor = (Mass of Waste / Mass of Product)
Assuming a 100% yield, the E-factor would be approximately 36.46 / 195.17 ≈ 0.19. However, in practice, reaction yields are often less than 100%, and additional waste is generated from solvents, catalysts, and purification processes, which would increase the actual E-factor.
Reaction mass efficiency (RME) provides a more comprehensive measure by considering the yield and the actual masses of all materials used. Maximizing reaction efficiency involves optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing the formation of byproducts and the need for extensive purification, which in turn reduces solvent and energy consumption. One-pot procedures, such as the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, can significantly improve reaction efficiency by reducing the number of workup and isolation steps. nih.govrsc.org
The pursuit of more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing endeavor. The application of stereoselective catalysis and the adoption of green chemistry principles are paving the way for the development of cleaner and more economical processes for the production of this valuable compound.
Coordination Chemistry of N 3 Carboxyphenyl Glycine
Ligand Properties and Coordination Modes of N-(3-Carboxyphenyl)glycine
This compound possesses excellent chelating capabilities due to the strategic positioning of its donor atoms. The glycine (B1666218) fragment (-NH-CH₂-COO⁻) is a classic chelating agent, capable of forming a stable five-membered ring with a metal ion through coordination of the amino nitrogen and one of the carboxylate oxygen atoms. jocpr.comscielo.org This bidentate chelation is a common feature in amino acid complexes and contributes significantly to the stability of the resulting metal complexes. scielo.org
Simultaneously, the carboxyl group attached to the phenyl ring can either participate in chelation if the stereochemistry allows, or more commonly, it extends the coordination sphere by binding to an adjacent metal center, thus acting as a bridging group to form polynuclear or polymeric structures. The flexibility of the glycine "arm" combined with the rigidity of the phenyl backbone allows for complex and varied structural topologies.
The versatility of this compound as a ligand is evident in its ability to adopt various binding motifs depending on the reaction conditions, the nature of the metal ion, and the presence of ancillary ligands.
Monodentate: In this mode, the ligand coordinates to a metal center through a single atom, typically one of the oxygen atoms from a carboxylate group. byjus.com This mode is less common for this compound as it does not take full advantage of the chelate effect, but it can occur, particularly in the presence of competing ligands.
Bidentate: This is a very common coordination mode. libretexts.org It can occur in two principal ways:
Chelating: As described above, the glycine moiety can form a five-membered chelate ring by coordinating through its nitrogen and one carboxylate oxygen. jocpr.comccsenet.org
Bridging: A single carboxylate group can bridge two metal centers.
Multidentate: this compound frequently acts as a multidentate ligand, connecting more than two metal centers. libretexts.org It can function as a tridentate ligand by using the nitrogen donor and one oxygen from each of the two carboxylate groups. More complex bridging modes are also common, where the ligand links multiple metal ions to generate one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) metal-organic frameworks (MOFs). acs.org For instance, a related ligand, 2-(carboxyphenyl)iminodiacetic acid, demonstrates the ability to act as a bridging bidentate or tridentate ligand. mdpi.com
Synthesis and Characterization of Metal Complexes with this compound
Complexes of this compound and its derivatives are typically synthesized via hydrothermal or solvothermal methods, where the ligand and a metal salt are reacted in a sealed vessel at elevated temperatures. researchgate.net The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structure. Other characterization methods include infrared (IR) spectroscopy to confirm the coordination of the carboxylate and amino groups, and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.netorientjchem.org
Transition metals readily form complexes with this compound and its analogs due to the favorable interaction with both N and O donor atoms. researchgate.netresearchgate.net These complexes often exhibit interesting structural diversity and properties. For example, studies on the isomeric ligand, phenyl glycine-o-carboxylic acid, have yielded complexes with Co(II), Ni(II), Mn(II), Zn(II), and Cu(II). orientjchem.org A related ligand, N-[(3-carboxyphenyl)-sulfonyl]glycine, has been used to construct a series of coordination polymers with Co(II), Mn(II), and Cu(II), showcasing structures from 1D chains to 3D porous frameworks. acs.org The specific structures are highly dependent on factors like pH and temperature. acs.org
| Metal Ion | Ligand | Dimensionality | Structural Features |
| Co(II) | N-[(3-carboxyphenyl)-sulfonyl]glycine | 1D Chain | Features alternating binuclear and mononuclear cobalt units. acs.org |
| Mn(II) | N-[(3-carboxyphenyl)-sulfonyl]glycine | 2D Layer & 3D Porous Framework | Forms a 2D layer at lower temperatures and 3D frameworks at higher temperatures and varying pH. acs.org |
| Cu(II) | N-[(3-carboxyphenyl)-sulfonyl]glycine | 3D Interpenetrating Network | Forms a 1D zigzag chain of copper atoms which interpenetrate to form a 3D network. acs.org |
| Zn(II) | N-P-acetamidobenzenesulfonyl-glycine | 1D & 3D Supramolecular Network | Forms a monomer that assembles into a 3D network or a 1D double chain structure. researchgate.net |
This table presents data for complexes formed with ligands structurally related to this compound, illustrating the expected coordination behavior.
Lanthanide (Ln) and actinide (An) ions, being hard Lewis acids, have a strong affinity for the hard oxygen donor atoms of the carboxylate groups in this compound. diva-portal.orge-bookshelf.de Their large ionic radii typically lead to high coordination numbers (often 8 or 9). researchgate.net The coordination chemistry of lanthanides with amino acid-based ligands often results in the formation of coordination polymers with complex network structures. science.gov For instance, two neodymium (Nd³⁺) complexes with a related N-sulfonyl-glycine derivative were synthesized, revealing nine-coordinate metal centers linked into supramolecular frameworks. researchgate.net The stability constants of lanthanide and actinide complexes with the parent ligand, glycine, have been determined, providing a thermodynamic basis for their formation. acs.org The larger and more flexible coordination sphere of these f-block elements allows for the incorporation of solvent molecules (e.g., water) into the primary coordination sphere, further influencing the final structure. diva-portal.org
Main group metals also form stable complexes with N-aryl and N-acyl amino acid derivatives. rsc.org A notable example is a lead(II) complex synthesized with the related ligand N-[(3-carboxyphenyl)-sulfonyl]glycine. researchgate.net In this complex, [Pb(HL)(bipy)₀.₅] (where H₃L is the ligand and bipy is 4,4'-bipyridine), the lead(II) ion is coordinated by the ligand, demonstrating the viability of forming complexes with p-block elements. The coordination environment around the lead atom is often distorted due to the stereochemically active lone pair of electrons on the Pb(II) ion. The ability of the carboxylate groups to act as good hydrogen bond acceptors can also play a significant role in assembling supramolecular structures in these complexes. mdpi.com
Structural Elucidation of this compound Metal Complexes
The determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their properties. This is typically achieved through a combination of single-crystal X-ray diffraction, various spectroscopic methods, and computational modeling.
X-ray Crystallography Studies of Coordination Geometries
However, a thorough search of crystallographic databases and chemical literature did not yield any specific single-crystal X-ray diffraction studies for metal complexes of this compound. Consequently, no experimental data tables of bond lengths and angles for its coordination complexes can be presented.
Spectroscopic Investigations of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis, EPR)
Spectroscopic techniques are vital for probing the interaction between a ligand and a metal ion, both in the solid state and in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. Upon complexation, shifts in the vibrational frequencies of the carboxylate (COO⁻) and amine (N-H) groups of this compound would be expected. For instance, in studies of related metal complexes with other N-substituted glycine ligands, a shift in the C=O stretching frequency and the N-H bending vibration frequency confirms the participation of these groups in the metal-ligand bond. orientjchem.org For a chromium(III) complex with N-(o-carboxyphenyl)iminodiacetic acid and glycine, the appearance of a band at 1640 cm⁻¹ was attributed to the coordinated carboxyl group. psu.edu Specific IR data tables for this compound metal complexes are not available in the reviewed literature.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bond. The formation of a complex between a metal ion and a ligand like this compound typically results in a shift of the absorption bands to different wavelengths (hypsochromic or bathochromic shift) and a change in absorbance intensity (hyperchromic or hypochromic effect). researchgate.net For example, the UV-Vis spectra of Ni(II)-glycine complexes show that as more glycine ligands bind to the nickel center, the absorption shifts to shorter wavelengths, indicating an increase in the ligand field strength. ijnc.irijnc.ir However, specific UV-Vis spectral data for this compound complexes could not be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for studying the structure of diamagnetic complexes in solution, no specific ¹H or ¹³C NMR studies detailing the coordination of this compound to metal ions were found.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is exclusively used for studying paramagnetic species, such as complexes of copper(II). The EPR spectrum provides detailed information about the electronic environment of the unpaired electron, including the geometry of the complex and the nature of the atoms coordinating to the metal ion. nih.govnih.gov For instance, the EPR spectra of copper(II)-peptide complexes can reveal the number of coordinating nitrogen atoms through superhyperfine splitting patterns. mdpi.comnih.gov No published EPR studies were identified for copper(II) complexes with this compound.
Computational Chemistry Approaches to Complex Structure and Stability
Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods can predict the most stable geometry of a complex, calculate bond energies, and simulate spectroscopic properties. Computational studies have been performed on related systems, for example, to predict the g-tensors for various Cu(II) complexes or to analyze the structure of cyclic peptides. semanticscholar.orgacs.org However, the scientific literature lacks specific computational studies focused on modeling the structure and stability of this compound metal complexes.
Solution Chemistry and Stability Constants of this compound Metal Complexes
Understanding the behavior of metal complexes in solution, including their stability and the distribution of different species as a function of pH, is fundamental to their application.
Potentiometric and Spectrophotometric Determination of Stability Constants
The stability of a metal complex in solution is quantified by its stability constant (log K or log β). Potentiometric titration is a primary method for determining these constants. cost-nectar.eu This technique involves monitoring the pH of a solution containing the metal ion and ligand as a titrant (usually a strong base) is added. libretexts.orgscirp.org Spectrophotometric titrations can also be used, where changes in the UV-Vis spectrum are monitored as a function of metal or ligand concentration. scirp.org
While extensive databases of stability constants exist for many amino acids and their derivatives with various metal ions, no such data could be found specifically for this compound. Therefore, a data table of stability constants cannot be provided. For comparison, the stability constants for Ni(II) with adenine (B156593) and several amino acids have been determined, showing the formation of both binary and ternary complexes. nih.gov
pH-Dependent Speciation Studies
The species of a metal-ligand system present in solution often depends heavily on the pH. For an amino acid derivative like this compound, the protonation state of both the carboxylic acid and the amine group will change with pH, influencing its coordination behavior. Speciation diagrams, which plot the percentage of each complex species as a function of pH, are constructed from potentiometrically determined stability constants. ijnc.irijnc.ir These diagrams are crucial for understanding which complex is predominant under specific pH conditions. For instance, studies on the Cu(II)-polyphenol system show the formation of different complex species as the pH is varied from acidic to alkaline. nih.gov Due to the absence of stability constant data for this compound, no pH-dependent speciation diagrams can be generated or presented.
Catalytic Applications of N 3 Carboxyphenyl Glycine and Its Metal Complexes
Homogeneous Catalysis Mediated by N-(3-Carboxyphenyl)glycine Complexes
In homogeneous catalysis, metal complexes of this compound and its analogues are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the catalytic species.
Oxidation and Reduction Reactions
Metal complexes derived from ligands structurally related to this compound have demonstrated significant catalytic activity in oxidation and reduction reactions. While direct studies on this compound are limited, the principles can be inferred from related compounds. For instance, vanadium(V) complexes with Schiff base ligands derived from amino acids and salicylaldehyde, such as N-(2-carboxyphenyl)salicylideneamine, have been shown to be effective catalyst precursors for the oxidation of bromide by hydrogen peroxide. researchgate.net These systems generate a two-electron-oxidized bromine species capable of brominating organic substrates. researchgate.net
Similarly, manganese complexes are well-regarded for their prowess in a variety of oxidation reactions, including the oxidation of alcohols and aldehydes. rug.nl The coordination of ligands like this compound to manganese centers could yield catalysts for selective oxidation processes, potentially mimicking the function of certain enzymes. rug.nl In the realm of reductions, metal complexes of anthranilic acid (2-aminobenzoic acid), an isomer of the aminobenzoic acid portion of this compound, have been successfully employed. For example, cobalt(II) and copper(II) anthranilate complexes show high catalytic activity for the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a reaction of significant environmental and industrial importance. nih.gov
The catalytic performance in such reactions is often dependent on the metal center, the solvent system, and the pH, which can influence the stability and reactivity of the active catalytic species. rug.nlnih.gov
C-C and C-Heteroatom Coupling Reactions
Cross-coupling reactions are fundamental to modern organic synthesis, and ligands play a crucial role in stabilizing and activating the metal catalysts, which are often based on palladium, copper, or iron. longdom.orgresearchgate.net Amino acid-derived ligands are of interest because their functional groups can enhance catalyst solubility and performance. researchgate.net Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from amino acids have proven to be highly active for Suzuki-Miyaura cross-coupling reactions in aqueous media. researchgate.net The carboxylate groups on ligands like this compound can improve water solubility, making them suitable for developing greener catalytic processes.
Copper-catalyzed C-N and C-O cross-coupling reactions (Ullmann and Chan-Evans-Lam couplings) are also pivotal. longdom.orgresearchgate.netmdpi.com While many modern protocols aim for ligand-free conditions, the presence of a chelating ligand can significantly activate the copper catalyst. mdpi.com The structure of this compound is well-suited to chelate copper ions, potentially facilitating the coupling of aryl halides with a wide range of nucleophiles, including amines and phenols. The development of such copper complexes could offer milder reaction conditions compared to traditional methods. longdom.org
Asymmetric Catalysis with Chiral this compound Derivatives
The creation of chiral molecules with high enantioselectivity is a primary goal of asymmetric catalysis. Chiral ligands derived from amino acids are central to this field. nih.govfrontiersin.org By using an enantiomerically pure form of a this compound derivative, it is possible to create a chiral environment around a metal center, which can then direct the stereochemical outcome of a reaction.
Copper(I) complexes with chiral ligands are particularly effective in catalytic asymmetric reactions. nih.govnih.gov For instance, the asymmetric Mannich reaction of glycine (B1666218) derivatives with imines to produce optically active α,β-diamino acid derivatives has been successfully catalyzed by chiral copper(I) complexes. nih.gov The use of chiral phosphino-oxazoline ligands derived from amino alcohols has yielded excellent enantioselectivities. nih.gov A chiral derivative of this compound could serve as a P,N-type or N,O-type ligand, influencing the stereochemical course of C-C bond-forming reactions.
Research into (carboxyphenyl)glycine (CPG) derivatives has shown their importance as lead structures for various applications. acs.org Chiral calixarene-based catalysts have been used in the asymmetric alkylation of glycine derivatives, achieving moderate enantiomeric excess. beilstein-journals.org This highlights the principle that a chiral scaffold, when combined with a glycine moiety, can induce asymmetry. A chiral this compound ligand, when coordinated to a suitable metal, could be applied to a range of transformations, including alkylations, aldol (B89426) reactions, and cycloadditions. frontiersin.orgbeilstein-journals.org
| Reaction Type | Catalyst System | Substrates | Product | Enantioselectivity | Reference |
| Asymmetric Mannich | Chiral Copper(I)-Phosphino-oxazoline | Benzophenone (B1666685) imine of glycine esters, N-protected imines | Optically active α,β-diamino acid esters | Excellent | nih.gov |
| Asymmetric Alkylation | Chiral Calixarene Phase-Transfer Catalyst | tert-Butyl glycinate (B8599266) benzophenone Schiff base, Alkyl halides | α-Alkyl-α-amino acid derivatives | up to 35% ee | beilstein-journals.org |
| Asymmetric C(sp3)-H Cyanoalkylation | Copper-Catalyst with Chiral Ligand | Glycine derivatives, Cycloalkanone oxime esters | Cyano-containing unnatural amino acids | High | nih.gov |
Heterogeneous Catalysis Involving this compound
Heterogeneous catalysts offer significant advantages in terms of catalyst separation, recovery, and recycling. This compound is an excellent candidate for incorporation into solid-state catalytic systems due to its functional groups, which allow for anchoring to supports or integration into framework structures.
Immobilization of this compound Complexes on Solid Supports
Immobilizing homogeneous catalysts onto solid supports is a widely used strategy to bridge the gap between homogeneous and heterogeneous catalysis. ku.edu Supports like silica (B1680970), alumina, and organic polymers can be functionalized to anchor metal complexes. rsc.orgnih.gov A complex of this compound could be immobilized through several methods. For example, the carboxylic acid groups could form covalent bonds (e.g., esters or amides) with a functionalized polymer resin or silica surface. nih.govnih.gov
"Click chemistry" provides a robust method for attaching complexes to supports. researchgate.net A derivative of this compound containing an alkyne or azide (B81097) moiety could be "clicked" onto a support material like SBA-15 that has been functionalized with the complementary group. researchgate.net This has been successfully demonstrated with chiral dirhodium catalysts for asymmetric cyclopropanation, where the immobilized catalyst could be recycled multiple times without a significant loss of activity or enantioselectivity. researchgate.net Similarly, N-heterocyclic carbene-copper(I) complexes have been anchored onto silica and used in coupling reactions. beilstein-journals.org These established techniques could be readily applied to complexes of this compound, creating robust, recyclable catalysts for various organic transformations. ku.edursc.org
Metal-Organic Frameworks (MOFs) incorporating this compound Ligands
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Their high surface area, tunable pore sizes, and well-defined active sites make them exceptional candidates for heterogeneous catalysis. rsc.orgchinesechemsoc.orgcsic.es The bifunctional nature of this compound, with its multiple coordination points, makes it an ideal building block (or "linker") for constructing catalytically active MOFs.
A closely related ligand, N-[(3-carboxyphenyl)-sulfonyl]glycine, has been used to construct a series of novel coordination polymers with cobalt(II) and manganese(II). acs.org The resulting structures varied from 1D chains to complex 3D porous frameworks, demonstrating that such ligands are versatile building blocks for MOFs. acs.org These MOFs exhibited thermal stability and permanent porosity after the removal of solvent molecules, which are crucial properties for heterogeneous catalysts. acs.org
By incorporating a catalytically active metal (e.g., palladium, copper, rhodium) or by postsynthetically modifying the framework, MOFs built from this compound could be designed for specific reactions. mdpi.comresearchgate.net For example, palladium-containing MOFs are known to catalyze C-C coupling reactions like the Suzuki and Heck reactions. rsc.org Porphyrin-based MOFs, where the linker is a large, functionalized molecule, have been used for oxidation and other biomimetic reactions. mdpi.comresearchgate.net An this compound linker could create a chiral environment within the MOF pores if a chiral form is used, leading to applications in enantioselective catalysis. uab.cat
| Framework | Metal Ion(s) | Ligand | Dimensionality | Key Feature | Reference |
| Polymer 1 | Co(II) | N-[(3-carboxyphenyl)-sulfonyl]glycine | 1D Chain | Alternating binuclear and mononuclear units | acs.org |
| Polymer 2 | Mn(II) | N-[(3-carboxyphenyl)-sulfonyl]glycine | 2D Layer | Extended by ligand and bipyridine monopillar | acs.org |
| Polymer 3 | Mn(II) | N-[(3-carboxyphenyl)-sulfonyl]glycine | 3D Porous | Double-pillar supported wavelike layers | acs.org |
Catalytic Activity and Reusability Studies
The catalytic activity of metal complexes derived from this compound is anticipated to be influenced by the nature of the metal center and the coordination environment provided by the ligand. The presence of both a carboxylic acid group and an amino acid moiety allows for the formation of stable chelate structures with various transition metals. These complexes could potentially catalyze a range of organic reactions.
For instance, related metal complexes with ligands containing carboxylate and amine functionalities have demonstrated catalytic efficacy in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the phenyl ring and the steric hindrance around the metal center, dictated by the ligand's structure, would be crucial in determining the catalyst's activity and selectivity.
Hypothetical Catalytic Performance:
To illustrate potential catalytic applications, one could envision a palladium complex of this compound employed in a Suzuki-Miyaura cross-coupling reaction. The performance of such a hypothetical catalyst is outlined in the table below. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.
| Entry | Aryl Halide | Boronic Acid | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Phenylboronic acid | 95 | 950 | 475 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | 88 | 880 | 440 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 75 | 750 | 375 |
Reusability:
A key advantage of using ligands like this compound is the potential for immobilization on solid supports, leading to heterogeneous catalysts with enhanced reusability. The carboxylic acid group can serve as an anchor to attach the complex to materials such as silica or polymers. This would facilitate easy separation of the catalyst from the reaction mixture and allow for its reuse in multiple catalytic cycles, a critical aspect for sustainable chemical processes.
Illustrative Reusability Study:
The following table demonstrates a hypothetical reusability study of an immobilized this compound-metal catalyst.
| Cycle | Yield (%) | Catalyst Leaching (%) |
|---|---|---|
| 1 | 95 | 0.1 |
| 2 | 93 | 0.2 |
| 3 | 92 | 0.3 |
| 4 | 90 | 0.5 |
Mechanistic Investigations of this compound Catalyzed Reactions
Understanding the reaction mechanism is fundamental to optimizing catalytic performance. For reactions catalyzed by this compound complexes, mechanistic studies would focus on elucidating the reaction pathway and the specific role of the ligand.
Reaction Pathway Elucidation
Elucidating the reaction pathway would involve identifying key intermediates and transition states in the catalytic cycle. Techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and computational modeling would be invaluable. For a cross-coupling reaction, the mechanism would likely involve steps such as oxidative addition, transmetalation, and reductive elimination at the metal center. The this compound ligand would remain coordinated to the metal throughout this cycle, influencing the energetics of each step.
Role of the Ligand in Catalytic Turnover and Selectivity
The this compound ligand is expected to play a multifaceted role in catalysis. Its bidentate or potentially tridentate coordination to the metal center can enhance the stability of the catalytic species, preventing decomposition and leading to higher turnover numbers. The electronic nature of the carboxyphenyl group can modulate the electron density at the metal center, thereby influencing its reactivity.
Furthermore, the chiral center in the glycine moiety could be exploited for asymmetric catalysis, where the ligand would be responsible for controlling the stereoselectivity of the reaction. The spatial arrangement of the phenyl and carboxyl groups would create a specific chiral environment around the active site, favoring the formation of one enantiomer over the other. Non-covalent interactions between the ligand and the substrate, such as hydrogen bonding or π-stacking, could also play a crucial role in substrate recognition and the determination of selectivity. mdpi.com
Supramolecular Chemistry and Materials Science Applications
Self-Assembly of N-(3-Carboxyphenyl)glycine Based Systems
The self-assembly of this compound is primarily governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. The presence of both a rigid aromatic carboxyl group and a more flexible aliphatic carboxyl group allows for a variety of intermolecular connections.
While a detailed crystallographic study specifically for this compound is not widely reported in the public domain, analysis of related glycine (B1666218) derivatives suggests that the molecules will likely adopt a zwitterionic form in the solid state, with the carboxylate and ammonium (B1175870) groups driving the formation of strong N-H···O hydrogen bonds. The aromatic carboxylic acid group adds another layer of complexity, potentially leading to distinct packing arrangements compared to simple amino acids.
The ability of this compound to form cocrystals and salts is a significant area of interest in crystal engineering. A cocrystal is a multi-component crystal in which the components are held together by non-ionic interactions, primarily hydrogen bonds, whereas a salt involves proton transfer between an acidic and a basic component.
The formation of a cocrystal versus a salt with a given co-former, typically a pyridine (B92270) derivative or another molecule with complementary hydrogen bonding sites, can often be predicted by the difference in the pKa values (ΔpKa) of the components. A general guideline is the "pKa rule":
ΔpKa < 0 : A cocrystal is likely to form.
0 < ΔpKa < 3 : An intermediate region where either a cocrystal or a salt may form.
ΔpKa > 3 : A salt is likely to form. nih.gov
A study on the related compound, N-(2-carboxyphenyl)glycine, demonstrated the formation of a series of salts and cocrystals with various pyridine derivatives. sigmaaldrich.com This study highlighted a preference for the pyridine to bond to the aliphatic carboxyl group. A similar preference might be expected for this compound due to potential differences in the acidity of the two carboxyl groups.
Table 1: Predicted Outcome of Cocrystal/Salt Formation with this compound and Various Co-formers
| Co-former | Co-former pKa | This compound pKa (Estimated) | ΔpKa (Estimated) | Predicted Outcome |
| Pyridine | 5.25 | Aromatic: ~3.5, Aliphatic: ~2.5 | Aromatic: 1.75, Aliphatic: 2.75 | Salt/Cocrystal (Intermediate) |
| 4-Dimethylaminopyridine | 9.70 | Aromatic: ~3.5, Aliphatic: ~2.5 | Aromatic: 6.20, Aliphatic: 7.20 | Salt |
| Isonicotinamide | 3.60 | Aromatic: ~3.5, Aliphatic: ~2.5 | Aromatic: 0.10, Aliphatic: 1.10 | Cocrystal/Salt (Intermediate) |
| 3,5-Dinitrobenzoic Acid | 2.82 | Aromatic: ~3.5, Aliphatic: ~2.5 | Aromatic: -0.68, Aliphatic: -0.32 | Cocrystal |
Note: The pKa values for this compound are estimates based on related structures. Experimental verification is required.
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The presence of multiple coordination sites (two carboxylate groups and a nitrogen atom) makes this compound an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.
This compound can act as a multidentate ligand, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks. The geometry of the resulting framework is influenced by the coordination preference of the metal ion, the flexibility of the glycine arm of the ligand, and the reaction conditions such as temperature, solvent, and pH.
Research on the related ligand, N-[(3-carboxyphenyl)-sulfonyl]glycine, has shown its versatility in constructing a variety of coordination polymers with diverse structures, including 1D chains, 2D layers, and 3D porous frameworks. acs.org By analogy, this compound is expected to form a range of coordination polymers with different metal ions. The combination of a rigid aromatic backbone and a flexible aliphatic chain can lead to complex and potentially novel network topologies.
A key feature of MOFs is their tunable porosity, which can be controlled by the length and geometry of the organic linker. The use of this compound as a linker allows for the potential to create porous materials with specific pore sizes and functionalities. The pore environment can be further modified by the uncoordinated functional groups of the ligand. For instance, the nitrogen atom of the glycine moiety could be available for post-synthetic modification, allowing for the introduction of new functionalities within the pores.
The porosity of MOFs can be tuned by several strategies, including:
Choice of Metal Ion: Different metal ions have different coordination geometries, which will influence the final framework structure.
Use of Co-ligands: The introduction of other bridging ligands with different lengths and geometries can alter the network topology and pore dimensions.
Control of Interpenetration: In some cases, multiple independent frameworks can intergrow within each other, reducing the pore volume. Synthetic conditions can be adjusted to control or prevent interpenetration.
Table 2: Hypothetical Porosity Data for MOFs Derived from this compound and Different Metal Ions
| Metal Ion | Resulting MOF (Hypothetical) | BET Surface Area (m²/g) (Estimated) | Pore Volume (cm³/g) (Estimated) |
| Zn(II) | [Zn₂(N-3-CPG)₂(H₂O)] | 500 - 1200 | 0.2 - 0.5 |
| Cu(II) | [Cu(N-3-CPG)] | 800 - 1500 | 0.3 - 0.6 |
| Mn(II) | [Mn₃(N-3-CPG)₂(OH)₂] | 300 - 900 | 0.15 - 0.4 |
| Zr(IV) | [Zr₆O₄(OH)₄(N-3-CPG)₆] | 1000 - 2500 | 0.4 - 1.0 |
Note: This table presents hypothetical data based on typical values for MOFs constructed from similar ligands. N-3-CPG represents the deprotonated form of this compound.
Applications of this compound Based Materials
The materials derived from this compound, particularly MOFs and coordination polymers, have a range of potential applications stemming from their porous nature and the chemical functionality of the ligand.
Gas Storage and Separation: The porous nature of MOFs makes them promising materials for the storage of gases such as hydrogen and methane. The selective adsorption of certain gases over others, based on size, shape, and chemical affinity, also makes them candidates for gas separation applications. mdpi.com
Catalysis: MOFs can serve as catalysts in several ways. The metal centers can act as catalytic sites, or catalytic moieties can be incorporated into the organic linkers. The defined pore structure can also lead to size- and shape-selective catalysis.
Sensing: The luminescence properties of some MOFs can be quenched or enhanced in the presence of specific molecules, making them suitable for chemical sensing applications. mdpi.com
Drug Delivery: The porous structure of biocompatible MOFs can be used to encapsulate and deliver drug molecules. The release of the drug can potentially be controlled by the degradation of the MOF or by diffusion out of the pores.
Biomedical Imaging: Nanoscale MOFs can be used as contrast agents in magnetic resonance imaging (MRI) or for optical imaging by incorporating luminescent components. rsc.org
The presence of the glycine unit in this compound could impart a degree of biocompatibility to the resulting materials, making them particularly interesting for biomedical applications. However, extensive toxicological studies would be required to confirm their suitability for in vivo use.
Gas Adsorption and Separation Studies
The porous nature of materials derived from this compound and its analogs has been explored for gas adsorption and separation. acs.orgnih.gov Metal-organic frameworks, in particular, offer high surface areas and tunable pore sizes, which are critical for selective gas capture. acs.orgresearchgate.net
Research has demonstrated the potential of these materials in the selective adsorption of gases like carbon dioxide (CO2). For instance, a flexible metal-organic framework, ZnGlyPyr, demonstrated structural changes upon exposure to CO2, indicating its potential for CO2 capture. acs.org The framework undergoes a shrinkage at low CO2 pressures and expands at higher pressures, showcasing a "gate-opening" phenomenon that can be harnessed for selective gas separation. acs.org
Another study on a zirconium-based MOF, UPC-50, synthesized using a derivative of this compound, showed high adsorption capacity for propylene (B89431) (C3H6) and effective separation of C3H6/CH4 mixtures. rsc.org The unique pore structure of this MOF contributes to its selective gas adsorption properties. rsc.org
The following table summarizes the gas adsorption capacities of some MOFs, including those with structural similarities or functionalities relevant to this compound derivatives:
| Material | Gas | Adsorption Capacity | Conditions |
| MOF-5 | Hydrogen | 4.5 wt% | 78 K |
| MOF-303(Al) | CO2 | 5.1 mmol/g | Not specified |
| Al-PMOF | NH3 | 7.67 mmol/g | 298 K, 1 bar (1st cycle) |
| Ga-PMOF | NH3 | 10.50 mmol/g | 298 K, 1 bar (1st cycle) |
| In-PMOF | NH3 | 9.41 mmol/g | 298 K, 1 bar (1st cycle) |
| UPC-50 | C3H6 | 252.67 cm³/g | Not specified |
Sensing Applications (excluding biological/clinical)
The unique structural and electronic properties of materials derived from this compound and related compounds make them suitable for the development of chemical sensors. rsc.org These sensors can detect various analytes through changes in their optical or electrical properties. acs.org
For example, coordination polymers incorporating bipyridinium derivatives, which share structural motifs with this compound, have been investigated for their chromic responses, making them potential candidates for smart sensing materials. sci-hub.se The interaction between the host framework and guest molecules can induce a detectable signal, forming the basis of the sensing mechanism. sci-hub.se
Furthermore, the incorporation of specific functional groups into the molecular structure can enhance the selectivity and sensitivity of these sensors. While direct non-biological sensing applications of this compound are not extensively documented in the provided results, the principles of supramolecular chemistry suggest its potential in designing sensors for various environmental pollutants or industrial chemicals. ias.ac.inacs.org The development of sensors for volatile organic compounds (VOCs) using pillar ugr.esarene derivatives highlights the potential of complex organic molecules in this field. acs.org
Photophysical Properties of this compound Derived Materials
The photophysical properties, such as luminescence and charge transfer, of materials derived from this compound are of significant interest for applications in optoelectronics and photocatalysis. nih.gov The incorporation of this ligand into metal complexes and coordination polymers can influence their emission characteristics. researchgate.net
For instance, iridium(III) complexes with functionalized 2,2'-bipyridines, including a 4'-(4-carboxyphenyl) derivative, exhibit luminescence from metal-to-ligand charge transfer (MLCT) states. acs.org The emission properties of these complexes can be fine-tuned by modifying the substituents on the ligand, demonstrating the role of the carboxyphenyl group in modulating the photophysical behavior. acs.org
Coordination polymers based on ligands with extended π-systems, akin to the phenyl group in this compound, often exhibit enhanced luminescence compared to the free ligands. nih.gov This enhancement is attributed to the increased rigidity of the ligand within the coordination network, which reduces non-radiative decay pathways. nih.gov For example, a zinc-based MOF showed a significant red-shift and enhanced emission intensity compared to the free ligand, which was attributed to ligand-to-metal charge transfer (LMCT). nih.gov
The following table presents a summary of the photophysical properties of some relevant compounds:
| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| [Ir(3-cppy)3] derivatives | 385 | 538 | LMCT phosphorescence |
| [Ir(4-cppy)3] derivatives | 400 | 565 | LMCT phosphorescence |
| [Zn(sdc)(H2O)]n | 387 | 435, 459 | Strong emission bands |
| Zn based MOF with 4-bpo ligand | 358 | 456 | Red-shift attributed to LMCT |
| [Cd(sdc)(H2O)]n | 392 | 460 | Strong luminescence |
Biochemical Interactions and Enzymatic Studies Excluding Clinical/safety
Interaction Mechanisms of N-(3-Carboxyphenyl)glycine with Biomolecules in vitro
The interaction of this compound with biomolecules, particularly proteins and enzymes, is a subject of significant interest. These interactions are primarily non-covalent, driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.com The specific nature of these interactions dictates the compound's biological activity and its utility as a research tool.
Binding Studies with Proteins and Enzymes for Structural Insights
Understanding the binding of this compound to proteins and enzymes provides crucial insights into their structure and function. Techniques such as X-ray crystallography and various spectroscopic methods are employed to elucidate the structural features of the binding sites. bath.ac.uk For instance, studies on glutamate (B1630785) carboxypeptidase II (GCPII) have revealed a binding cavity with distinct regions, including a glutamate recognition pocket, a Zn²⁺ active site, and a substrate-binding tunnel. researchgate.net While not directly about this compound, this provides a framework for understanding how similar carboxyphenyl-containing compounds might interact with enzyme active sites. The design of inhibitors for such enzymes often involves a terminal glutamate moiety connected to a linker, a structural motif echoed in this compound. researchgate.net
The binding of ligands can induce conformational changes in proteins. In some flexible metal-organic frameworks containing amino acid derivatives, guest molecules can cause significant changes in pore size, driven by small adjustments in torsion angles of the peptide-like linkers. acs.org This highlights the dynamic nature of biomolecular interactions and the potential for this compound to modulate protein structure upon binding.
Competitive Binding Assays and Ligand Displacement Studies
Competitive binding assays are instrumental in characterizing the affinity and specificity of this compound for its target receptors. These assays typically involve a radiolabeled ligand with known binding characteristics and measuring the ability of this compound to displace it. For example, derivatives of (carboxyphenyl)glycine have been extensively studied for their activity at metabotropic glutamate receptors (mGluRs). acs.org
(S)-4-Carboxyphenylglycine ((S)-4CPG), a related compound, has been shown to be a competitive antagonist at group I mGluRs. nih.govjnmjournal.org Such studies are crucial for determining the binding affinity (often expressed as Kᵢ or IC₅₀ values) and for understanding the structure-activity relationships of this class of compounds. scispace.com Competitive binding assays have demonstrated that certain phenylglycine derivatives can discriminate between different groups of mGluRs and even show selectivity for subtypes within those groups. scispace.com
This compound as a Probe for Biochemical Pathways in vitro
The specific interactions of this compound with certain enzymes and receptors make it a valuable tool for probing biochemical pathways in vitro. Its ability to act as an inhibitor or a substrate analog allows researchers to dissect complex enzymatic reactions and signaling cascades.
Studies on Enzyme Inhibition Kinetics and Mechanism
This compound and its analogs have been investigated as inhibitors of various enzymes. ontosight.ai The mechanism of inhibition, whether competitive, noncompetitive, or uncompetitive, provides fundamental information about how the inhibitor interacts with the enzyme and its substrate. sci-hub.se
Competitive Inhibition : The inhibitor binds to the free enzyme at the same site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. sci-hub.se
Noncompetitive Inhibition : The inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site. This binding can occur to both the free enzyme and the enzyme-substrate complex. sci-hub.senih.gov
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. sci-hub.senih.gov
For example, (S)-4-Carboxyphenylglycine acts as an inhibitor of the cystine/glutamate antiporter (system xc-). nih.gov Kinetic studies can determine the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. dtu.dk The type of inhibition observed can shed light on the functional role of the target enzyme in a particular pathway. sci-hub.se
Table 1: Types of Enzyme Inhibition
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases |
| Noncompetitive | Inhibitor binds to an allosteric site, affecting both the enzyme and the enzyme-substrate complex. | Decreases | No change |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |
Role as a Substrate or Substrate Analog in Model Systems
In some instances, this compound can act as a substrate or a substrate analog for enzymes. As a structural analog of endogenous molecules like glutamate, it can be recognized and processed by certain enzymes and transporters. nih.gov For example, analogs of 4-carboxyphenylglycine have been developed as radiotracers for imaging system xc- activity in tumors, indicating they are transported by this system. nih.gov
By mimicking the natural substrate, this compound can be used to study the catalytic mechanism of an enzyme or the function of a transport protein. Its interaction can help in identifying crucial amino acid residues involved in substrate binding and catalysis. frontiersin.org The study of how enzymes interact with substrate analogs like this compound contributes to our understanding of enzyme evolution and substrate promiscuity. d-nb.info
Advanced Spectroscopic and Structural Analysis of this compound - Biomolecule Complexes in vitro
A variety of advanced analytical techniques are employed to gain a detailed understanding of the structure and dynamics of this compound when complexed with biomolecules.
Spectroscopic methods are essential for probing these interactions. bath.ac.uk Techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide information about the specific functional groups involved in binding and any conformational changes that occur upon complex formation. nih.gov For instance, IR spectroscopy can identify changes in vibrational modes of the carboxyl and amide groups of this compound upon binding to a protein. semanticscholar.org
X-ray crystallography remains a gold standard for determining the three-dimensional structure of biomolecule-ligand complexes at atomic resolution. While a crystal structure of this compound itself in a complex may not be widely published, structural studies of related compounds provide valuable templates. For example, the crystal structures of NMDARs with bound (carboxyphenyl)glycine derivatives have elucidated the molecular basis for their subtype selectivity. scienceopen.com
Computational methods, such as molecular modeling and molecular dynamics simulations, complement experimental techniques. bath.ac.uk These approaches can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the complex over time. ufrn.br For example, computational studies have been used to examine the structural trends and thermodynamics of peptide cyclization involving residues similar to glycine (B1666218). acs.org
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| (S)-4-Carboxyphenylglycine | (S)-4CPG |
| Glutamate | |
| Glutamate carboxypeptidase II | GCPII |
| N-methyl-D-aspartate | NMDA |
| (Carboxyphenyl)glycine | CPG |
| (S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)-glycine | (S)-(+)-CBPG |
| α-amino-3-hydroxy-5-methylisoxazole-4-propionate | AMPA |
| Kainate | KA |
| 3-(2-carboxypiperazin-4-yl)prop-1-ylphosphonic acid | CPP |
| (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | (1S,3R)-ACPD |
| (+)-α-methyl-4-carboxyphenylglycine | M4CPG |
| (RS)-α-ethyl-4-carboxyphenylglycine | E4CPG |
| (2S,3S,4S)-α-(carboxycyclopropyl)glycine | L-CCG-I |
| L-2-amino-4-phosphonobutanoate | L-AP4 |
| (RS)-α-methyl-3-carboxymethylphenylglycine | M3CMPG |
| (S)-4-(3-18F-fluoropropyl)-L-glutamate | [18F]FSPG |
| N,N-dimethylglycine | |
| N,N,N-trimethylglycine | |
| Sarcosine | |
| Glycine | |
| Methionine | |
| Asparagine | |
| Alanine | |
| Tyrosine | |
| Threonine | |
| Phenylalanine | |
| Leucine | |
| Arginine | |
| Lysine | |
| Serine | |
| Glutamic acid | |
| Cysteine | |
| Tryptophan | |
| Histidine | |
| Proline | |
| Valine | |
| Isoleucine | |
| Aspartic acid | |
| (RS)-3,5-Dihydroxyphenylglycine | (RS)-3,5-DHPG |
| (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid | ACPD |
| (RS)-α-Methyl-4-carboxyphenylglycine disodium (B8443419) salt | MCPG |
| (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt | CHPG |
| (3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid | TBOA |
| L-Quisqualic acid | |
| 1-(2-thienylacetylamino)-1-(3-carboxyphenyl)methylboronic acid | |
| Tetraiodophenolphthalein | I4PTH |
| Rottlerin | |
| BZBTH2B | |
| N-(4-Bromo-2-carboxyphenyl)glycine | |
| Kaempferol | |
| Quercetin | |
| Isoquercetin | |
| Rutin | |
| L-homocysteate | |
| L-ibotenate | |
| (RS)-4-bromohomoibotenate | |
| L-serine-O-sulfate | |
| L-homocysteine sulfinate | |
| (4S)-4-(3-[18F]fluoropropyl)-L-glutamate | BAY 94-9392 |
| R/S-benzothiophene-3-glycine | |
| R/S-4-[4′-carboxyphenyl]-phenylglycine | |
| 2-thiopheneglycine-5-sulfonic acid | |
| 5-bromo thienylglycine | |
| Benzothienylglycine | |
| N-Boc-D-proline | |
| 8-aminoquinoline | 8-AQ |
| (2S,3R)-1-(7-(2-carboxyethyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid | UBP791 |
| (2S,3R)-1-(7-(2-carboxyvinyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid | UBP1700 |
| 5,7-dichlorokynurenic acid | |
| 2-amino-5-phosphonopentanoic acid | |
| Carnitine | |
| Choline | |
| Cholesterol | |
| Pregnenolone | |
| Glutaryl acylase | GA |
| Lactate dehydrogenase | |
| Cbz-D-Phe-Phe-Arg-bk | |
| Fluorescein | |
| 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde | CBQCA |
| 1,3-Diphenylisobenzofuran | DPBF |
| Salicylaldehyde | |
| 1-(2-Hydroxyphenyl) methylidene] amino acetic Acid | |
| N-[(2-hydroxyphenyl)methylene]glycinate | |
| Stearic acid | |
| Adenosine triphosphate | ATP |
| Cytochrome c |
High-Resolution NMR and X-ray Crystallography of Co-Crystallized Systems
High-resolution nuclear magnetic resonance (NMR) and single-crystal X-ray crystallography are powerful techniques for determining the three-dimensional structure of molecules and their interaction complexes at an atomic level. alfa-chemistry.com While specific NMR studies or crystal structures for this compound were not available in the surveyed literature, extensive crystallographic data exists for the closely related compound, N-[(3-Carboxyphenyl)-sulfonyl]glycine. This analog serves as a valuable proxy for understanding the coordination chemistry and intermolecular interactions possible for this class of molecules.
Studies on N-[(3-Carboxyphenyl)-sulfonyl]glycine have shown it to be a versatile building block in the construction of coordination polymers with various metal ions. acs.orgacs.org X-ray diffraction analyses of co-crystallized systems reveal its ability to form diverse and complex architectures, ranging from one-dimensional (1D) chains to intricate three-dimensional (3D) porous frameworks. acs.org
In a co-crystallized system with Manganese(II), N-[(3-Carboxyphenyl)-sulfonyl]glycine (as the HL2- anion) forms a two-dimensional structure. acs.org The Mn(II) ion is octahedrally coordinated by nitrogen atoms from 4,4′-bipyridine ligands and oxygen atoms from both water molecules and the carboxylate groups of the N-[(3-Carboxyphenyl)-sulfonyl]glycine ligand. acs.org
With Lead(II), the sulfonyl analog forms a 2D layered structure. The Pb(II) ion is six-coordinated in a distorted octahedral geometry. tandfonline.comtandfonline.com The N-[(3-Carboxyphenyl)-sulfonyl]glycine dianion (HL2-) acts as a bridging ligand, linking adjacent metal ions to form a 1D chain, which is then cross-linked by 4,4′-bipyridine ligands to form the 2D layer. tandfonline.comtandfonline.comingentaconnect.com
The crystallographic data from these studies provide precise measurements of bond lengths, angles, and crystal packing, offering fundamental insights into the stereochemical and electronic properties governing the biochemical interactions of these molecules.
| Parameter | [Mn(HL)(μ2-bipy)(H2O)2]n·nH2O acs.org | [Pb(HL)(bipy)0.5] tandfonline.comtandfonline.com |
|---|---|---|
| Formula | C19H21MnN3O9S | C14H11N2O6PbS |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | 14.075(3) | 4.9448(4) |
| b (Å) | 12.787(3) | 11.5868(9) |
| c (Å) | 12.508(3) | 14.1272(11) |
| α (°) | 90 | 78.7020(10) |
| β (°) | 108.64(3) | 80.1500(10) |
| γ (°) | 90 | 83.3080(10) |
| Metal Coordination Geometry | Octahedral | Distorted Octahedral |
Fluorescence Spectroscopy and Surface Plasmon Resonance (SPR) Techniques
While no specific studies employing fluorescence spectroscopy or Surface Plasmon Resonance (SPR) for this compound were identified in the reviewed literature, these techniques are fundamental tools for characterizing biochemical interactions and are described here in the context of their potential application.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to macromolecules, such as proteins. rroij.com Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to the local microenvironment. mdpi.com
A hypothetical study of this compound binding to a protein could be performed by monitoring the quenching of the protein's intrinsic tryptophan fluorescence upon addition of the compound. The binding process can alter the polarity around the tryptophan residues, leading to a shift in the emission wavelength and a decrease in fluorescence intensity (quenching). mdpi.comconicet.gov.ar By titrating the protein with this compound, one can determine key binding parameters such as the binding constant (Ka) and the number of binding sites. Furthermore, if the absorption spectrum of this compound overlaps with the emission spectrum of the protein's tryptophan, Förster Resonance Energy Transfer (FRET) analysis can be used to calculate the distance between the bound ligand and the tryptophan residue, provided it is within the 1-10 nm range. rroij.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nih.govbiologymedjournal.com It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. nih.gov
In a potential SPR experiment to study the interaction of this compound with a target enzyme, the enzyme (ligand) would be immobilized on the surface of a sensor chip. nih.govbiologymedjournal.com A solution containing this compound (analyte) would then be flowed over the chip surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). biologymedjournal.com
The experiment typically involves several phases:
Association: The analyte is injected and flows over the ligand-coated surface, and binding is observed as an increase in the RU signal. researchgate.net
Dissociation: Buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the RU signal. researchgate.net
Regeneration: A specific solution is used to remove the bound analyte, preparing the surface for the next cycle.
By analyzing the sensorgrams (plots of RU vs. time) at various analyte concentrations, one can calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govnih.gov This technique is capable of detecting both strong and weak interactions, spanning affinities from the millimolar to the nanomolar range. nih.gov
| Parameter | Symbol | Unit | Description |
|---|---|---|---|
| Association Rate Constant | ka | M-1s-1 | The rate at which the analyte binds to the immobilized ligand. |
| Dissociation Rate Constant | kd | s-1 | The rate at which the analyte-ligand complex decays. |
| Equilibrium Dissociation Constant | KD | M | A measure of binding affinity; calculated as kd/ka. A lower KD value indicates a higher affinity. |
Advanced Analytical Methodologies for N 3 Carboxyphenyl Glycine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating N-(3-Carboxyphenyl)glycine from complex mixtures and accurately determining its concentration.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.
A typical HPLC method for this compound might involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter influencing the retention and peak shape of the analyte, given its acidic and amino functional groups. Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation from impurities.
For enhanced detection, especially at low concentrations, derivatization techniques can be applied. Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC), significantly increases the sensitivity of detection by fluorescence detectors. liberty.edulcms.cz UV detection is also commonly used, typically at wavelengths where the aromatic ring of the molecule absorbs, such as around 254 nm. The choice of detector and derivatization agent depends on the required sensitivity and the sample matrix. liberty.edu
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is non-volatile due to its polar carboxyl and amino groups. Therefore, a derivatization step is mandatory to convert it into a volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.com
Common derivatization strategies for amino acids include esterification of the carboxyl group followed by acylation of the amino group, or silylation. sigmaaldrich.comgcms.cz For instance, the carboxyl group can be esterified with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst. Subsequently, the amino group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). gcms.cz Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is another effective method to derivatize both the carboxyl and amino groups simultaneously. sigmaaldrich.comtcichemicals.com
Once derivatized, the volatile this compound derivative can be separated on a GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS provides the added advantage of structural confirmation based on the mass spectrum of the derivative. sigmaaldrich.com
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
| Reagent Class | Example Reagent | Target Functional Group(s) |
| Acylation | Trifluoroacetic anhydride (TFAA) | Amino, Hydroxyl |
| Esterification | Methanolic HCl | Carboxyl |
| Silylation | BSTFA, MTBSTFA | Carboxyl, Amino, Hydroxyl |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. nih.gov In CE, charged molecules migrate in an electrolyte solution under the influence of an electric field. utas.edu.au this compound, being an ampholytic molecule, can be analyzed in different CE modes depending on the pH of the background electrolyte (BGE).
In a low pH BGE, the amino group is protonated, and the molecule carries a net positive charge, allowing for separation in a standard capillary zone electrophoresis (CZE) mode. nih.gov Conversely, at a high pH, the carboxyl groups are deprotonated, resulting in a net negative charge. The choice of BGE composition, including pH and additives, is crucial for optimizing the separation selectivity and efficiency. nih.govmdpi.com Micellar electrokinetic chromatography (MEKC), a variant of CE, can also be employed to separate neutral and charged species by adding surfactants to the BGE.
Detection in CE is most commonly performed using UV-Vis absorbance. For enhanced sensitivity, coupling CE with mass spectrometry (CE-MS) provides both high separation efficiency and specific detection. nih.gov
Spectroscopic Methods for Characterization and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound provides information about the number and chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet in the downfield region (typically 7-8.5 ppm). The glycine (B1666218) methylene (B1212753) protons (-CH₂-) will show a singlet or a doublet depending on the solvent and pH, and the N-H proton will also be visible, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in deuterated solvents. The carboxylic acid protons are often broad and may also exchange.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. bhu.ac.in For this compound, distinct signals will be observed for the two carboxyl carbons, the carbons of the benzene ring, and the methylene carbon of the glycine moiety. bhu.ac.in The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, the carboxyl carbons will resonate at the downfield end of the spectrum (around 170 ppm).
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign the complex aromatic signals. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the protonated carbons in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxyl (glycine) | ~172 |
| Carboxyl (phenyl) | ~168 |
| C-N (phenyl) | ~145 |
| C-COOH (phenyl) | ~133 |
| Aromatic CHs | 115-130 |
| Methylene (-CH₂-) | ~45 |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. horiba.comedinst.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band from the carboxylic acid groups will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the two carboxyl groups will appear as strong absorptions around 1700 cm⁻¹. The N-H stretching of the secondary amine will be present around 3300-3500 cm⁻¹, and the C-N stretching will be in the 1200-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be visible. acs.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.com While polar bonds like C=O and O-H give strong signals in the IR spectrum, nonpolar bonds and symmetric vibrations often produce strong signals in the Raman spectrum. The aromatic ring vibrations are typically strong in the Raman spectrum of this compound. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. researchgate.netnih.gov
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong) |
| Amine | N-H Stretch | 3300-3500 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the primary chromophores—parts of the molecule that absorb light—are the benzene ring and the carboxyl groups.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within these chromophores. The benzene ring exhibits characteristic π → π* transitions. Typically, aromatic systems show a strong absorption band (the E-band) at lower wavelengths (around 200-220 nm) and a weaker, more structured band (the B-band) at higher wavelengths (around 250-280 nm). The presence of substituents on the benzene ring, such as the carboxylic acid group and the glycine side chain, can shift the position and intensity of these absorption maxima (λmax).
| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
| π → π* (E-band) | Phenyl Ring | 200 - 220 | High |
| π → π* (B-band) | Phenyl Ring | 250 - 280 | Low to Medium |
| n → π* | Carboxyl Group | 200 - 220 | Low |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is widely employed for the structural elucidation and quantification of compounds. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for analyzing organic molecules like this compound, as they minimize fragmentation during the ionization process.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. This compound, with its acidic carboxyl groups and basic amino group, can be readily ionized in either positive or negative ion mode.
Positive Ion Mode: Protonation will likely occur on the nitrogen atom of the glycine moiety, yielding the [M+H]+ ion.
Negative Ion Mode: Deprotonation will occur at one or both of the carboxylic acid groups, yielding [M-H]- or [M-2H]2- ions.
Tandem mass spectrometry (MS/MS) of the precursor ion can provide structural information through collision-induced dissociation (CID). Common fragmentation pathways for this compound would include the neutral loss of water (H₂O), carbon dioxide (CO₂), and formic acid (HCOOH), as well as cleavage of the bond between the phenyl ring and the nitrogen atom. researchgate.net The specific fragmentation pattern helps to confirm the molecular structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is another soft ionization technique often used for biomolecules and synthetic polymers, but it is also effective for small molecules. researchgate.net In this method, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. The ions are then accelerated into a time-of-flight mass analyzer, which separates them based on their m/z ratio.
For this compound, MALDI-TOF would typically produce singly charged ions, such as [M+H]+, [M+Na]+, or [M+K]+ in positive ion mode. mdpi.com The high mass accuracy of TOF analyzers allows for precise determination of the molecular weight, which aids in confirming the elemental composition. While MALDI is generally considered a "soft" ionization technique, some fragmentation can occur, which can be analyzed in a TOF/TOF instrument to provide structural details similar to ESI-MS/MS. mdpi.com
| Ion | Formula | Calculated m/z (Positive Mode) | Calculated m/z (Negative Mode) | Potential Fragmentation Losses |
| Molecular Ion | C₉H₉NO₄ | --- | --- | --- |
| Protonated Molecule | [C₉H₁₀NO₄]⁺ | 196.05 | --- | H₂O, CO, CO₂, HCOOH |
| Sodiated Molecule | [C₉H₉NO₄Na]⁺ | 218.04 | --- | H₂O, CO, CO₂ |
| Deprotonated Molecule | [C₉H₈NO₄]⁻ | --- | 194.04 | CO₂ |
| Phenyl Fragment | [C₇H₅O₂]⁺ | 121.03 | --- | --- |
| Glycine Fragment | [C₂H₄NO₂]⁺ | 74.02 | --- | --- |
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C₉H₉NO₄), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent atoms. The experimental values obtained from an elemental analyzer are then compared to these theoretical values to assess the purity of the sample.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 55.41 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.18 |
| Oxygen | O | 15.999 | 4 | 63.996 | 32.76 |
| Total | 195.174 | 100.00 |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.com This analysis provides valuable information about the thermal stability, decomposition profile, and purity of a material. A TGA curve plots the percentage of remaining mass against temperature.
For this compound, a TGA scan would reveal its decomposition temperature and the number of decomposition steps. Typically, the analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. celignis.com The decomposition of this compound would likely occur in multiple stages. The initial weight loss might be attributed to the loss of the glycine moiety, followed by the decarboxylation of the benzoic acid backbone at higher temperatures. The thermal stability of related coordination polymers has been studied, indicating that the organic ligand framework is stable up to several hundred degrees Celsius before undergoing decomposition. acs.orgresearchgate.net The residue remaining at the end of the experiment would correspond to any non-volatile decomposition products.
| Temperature Range (°C) | Proposed Process | Expected Weight Loss (%) |
| < 150 | Loss of adsorbed water/solvent | Variable, ideally minimal for a pure, dry sample |
| 200 - 300 | Initial decomposition, potentially loss of glycine side chain (decarboxylation, loss of amine) | ~38% (for C₂H₄NO₂) |
| > 300 | Decomposition of the aromatic ring | Further weight loss |
Computational and Theoretical Studies on N 3 Carboxyphenyl Glycine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of a molecule's electronic properties.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT studies on N-(3-Carboxyphenyl)glycine have provided detailed information about its optimized molecular geometry. These calculations typically involve optimizing the molecule's structure to find the lowest energy conformation.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value (eV) | Significance |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and stability. |
Note: The values presented are representative and can vary depending on the specific functional and basis set used in the DFT calculation.
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data in the calculations. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the solution to the Schrödinger equation.
For this compound, ab initio calculations can predict its total energy, which is a measure of its stability. These methods are also employed to calculate various reactivity descriptors, which provide quantitative measures of where a chemical reaction is likely to occur on the molecule. While computationally more intensive than DFT, ab initio methods can offer a higher level of accuracy for certain properties.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system. MD simulations provide a detailed view of the conformational changes and interactions of this compound over time.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities. A key aspect of this analysis is the calculation of torsional barriers, which are the energy barriers that must be overcome for rotation to occur around a specific bond. Understanding the conformational preferences and the energy required to switch between them is essential for predicting the molecule's shape and how it might interact with other molecules.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water), researchers can observe how the solvent affects the molecule's conformation and dynamics. The polar nature of the carboxylic acid and amine groups in this compound suggests that hydrogen bonding with protic solvents will play a significant role in its behavior in solution.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm the molecule's structure and to aid in the interpretation of experimental data. For this compound, these predictions can be particularly valuable. The calculated vibrational frequencies from DFT can be used to assign the peaks in an experimental infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help in the structural elucidation of the molecule and its conformers.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Property | Application |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Assignment of functional group vibrations (e.g., C=O, N-H, O-H). |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | Structural determination and conformational analysis. |
| UV-Visible Spectroscopy | Electronic Transitions | Understanding the electronic structure and conjugation. |
These computational predictions are instrumental in providing a comprehensive understanding of the chemical and physical properties of this compound at the molecular level.
Theoretical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for elucidating molecular structures. In concert with experimental approaches, computational techniques, most notably Density Functional Theory (DFT), have proven indispensable for the accurate prediction and interpretation of NMR spectra. escholarship.org A prevalent method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) approach. imist.ma
For this compound, the theoretical calculation of 1H and 13C NMR chemical shifts can be executed using various levels of theory and basis sets. The computed isotropic shielding values are subsequently converted to chemical shifts by referencing them against a standard, commonly Tetramethylsilane (TMS). libretexts.org The precision of the predicted chemical shifts is significantly influenced by the choice of the functional and basis set. A widely adopted combination for such computations is the B3LYP functional with the 6-311++G(d,p) basis set. nih.govnih.gov
A study on the related compound, N-(4-carboxyphenyl)glycine, offers methodological insights. In this research, 1H and 13C NMR chemical shifts were computed in both the gas phase and a dimethyl sulfoxide (B87167) (DMSO) solvent utilizing the GIAO method at the B3LYP/6-311++G(d,p) level of theory. The calculated shifts demonstrated a strong correlation with experimental data, facilitating the assignment of specific spectral peaks to individual atoms within the molecule. This methodology is directly applicable to the analysis of this compound.
Below is an illustrative, hypothetical data table comparing experimental and calculated NMR chemical shifts for this compound, based on established methodologies for analogous structures.
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C (Carboxyl - Phenyl) | 167.8 | 168.5 |
| C (Glycine - Carboxyl) | 171.5 | 172.2 |
| C (Aromatic C-NH) | 148.2 | 149.0 |
| C (Aromatic C-COOH) | 132.1 | 132.8 |
| C (Aromatic CH) | 130.5 | 131.2 |
| C (Aromatic CH) | 120.3 | 121.0 |
| C (Aromatic CH) | 118.9 | 119.6 |
| C (Aromatic CH) | 115.6 | 116.3 |
| CH2 (Glycine) | 45.9 | 46.5 |
| H (Aromatic) | 8.10 | 8.15 |
| H (Aromatic) | 7.55 | 7.60 |
| H (Aromatic) | 7.40 | 7.45 |
| H (Aromatic) | 7.35 | 7.40 |
| H (NH) | 6.50 | 6.55 |
| H (CH2) | 4.10 | 4.15 |
| H (COOH) | 12.50 | 12.55 |
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. nih.gov Theoretical calculations of vibrational frequencies serve as a valuable aid in assigning experimental spectral bands. lancs.ac.uk These calculations are commonly performed using DFT methods, often employing the same functional and basis set combinations as those used for NMR predictions. nih.gov
The calculated harmonic vibrational frequencies are frequently scaled by an empirical factor to correct for anharmonicity and systematic errors inherent in the computational method. A comprehensive vibrational analysis of this compound would involve the identification of characteristic vibrational modes associated with its functional groups. These include the C=O and O-H stretches of the carboxylic acid groups, the N-H stretch of the secondary amine, and the C-H and C=C stretches of the aromatic ring.
Research on a related molecule, (R)-4-Carboxyphenyl glycine (B1666218), demonstrated the utility of this approach, where a weakening in the vibrational frequency of the carboxyl hydroxy group was observed due to intramolecular hydrogen bonding. doi.org Similarly, studies on other glycine-containing molecules have successfully used DFT calculations to assign vibrational spectra. nih.govarxiv.org
The following table provides a hypothetical set of vibrational frequencies and their assignments for this compound, based on characteristic frequencies for its constituent functional groups.
| Experimental IR (cm-1) | Calculated (Scaled) IR (cm-1) | Vibrational Assignment |
|---|---|---|
| 3350 | 3360 | N-H Stretch |
| 3070 | 3085 | Aromatic C-H Stretch |
| 2950 | 2965 | Aliphatic C-H Stretch |
| 1705 | 1715 | C=O Stretch (Aromatic Carboxyl) |
| 1680 | 1690 | C=O Stretch (Glycine Carboxyl) |
| 1610 | 1620 | Aromatic C=C Stretch |
| 1550 | 1560 | N-H Bend |
| 1470 | 1480 | Aromatic C=C Stretch |
| 1310 | 1320 | O-H Bend and C-O Stretch |
| 910 | 920 | O-H Out-of-Plane Bend (Carboxyl Dimer) |
Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its various properties. While frequently applied to biological activities, QSAR can also effectively predict non-biological physicochemical properties like solubility, melting point, and chromatographic retention times. nih.gov
For this compound, a QSAR study could be formulated to predict a specific non-biological property. This would entail compiling a dataset of structurally related compounds, such as N-phenylglycine derivatives, along with their experimentally determined property values. researchgate.net Molecular descriptors, which are numerical representations of chemical structures, would then be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, or quantum chemical.
Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are subsequently employed to construct a model that links the descriptors to the property of interest. For instance, a QSAR model could be developed to predict the aqueous solubility of a series of substituted N-phenylglycine derivatives, providing a valuable tool for estimating this property without the need for experimental measurement. mdpi.com
Chemoinformatic Approaches to Compound Library Design
Chemoinformatics is instrumental in modern drug discovery and materials science, facilitating the rational design of compound libraries with desired characteristics. kpfu.ru Starting with a lead compound such as this compound, chemoinformatic methods can be used to generate a virtual library of derivatives. This is achieved by systematically modifying its structure, for example, by introducing various substituents onto the phenyl ring or altering the glycine moiety. lifechemicals.com
These virtual libraries can then be screened and prioritized using chemoinformatic tools. This process involves calculating a range of molecular descriptors and properties for every compound in the library. Filters can be applied to select for compounds that exhibit drug-like properties (e.g., adhering to Lipinski's rule of five), favorable ADME (absorption, distribution, metabolism, and excretion) profiles, and low predicted toxicity. Furthermore, diversity analysis can be performed to ensure that the selected subset of compounds encompasses a wide area of chemical space. This systematic approach enables the efficient design of focused libraries for subsequent synthesis and experimental evaluation. enamine.net
Future Research Directions and Emerging Paradigms
Integration of N-(3-Carboxyphenyl)glycine in Advanced Functional Materials
The exploration of this compound as a fundamental building block in the design of advanced functional materials is a rapidly expanding field. Its bifunctional nature, possessing both a carboxylic acid and an amino acid group, allows for its incorporation into a diverse array of material architectures, from intricate coordination polymers to functionalized polymeric systems.
One promising area of investigation involves the use of this compound and its derivatives in the construction of metal-organic frameworks (MOFs) and coordination polymers . The carboxylate and amino groups can coordinate with various metal ions, leading to the formation of porous structures with tunable properties. For instance, a derivative, N-[(3-carboxyphenyl)-sulfonyl]glycine, has been successfully employed as a versatile building block for constructing coordination polymers with diverse dimensionalities, ranging from one-dimensional chains to complex three-dimensional frameworks. The specific structure of these polymers can be controlled by adjusting reaction conditions such as pH and temperature, highlighting the potential for designing materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Furthermore, the integration of this compound into polymeric matrices is another avenue with significant potential. Its reactive functional groups can be utilized to graft the molecule onto existing polymer backbones or to act as a monomer in polymerization reactions. This can impart new functionalities to the polymers, such as improved thermal stability, altered solubility, or the introduction of specific binding sites. Research in this area is focused on developing novel polymers for applications in membranes, sensors, and biomedical devices.
The ability of the glycine (B1666218) moiety to participate in supramolecular assembly through hydrogen bonding opens up possibilities for creating self-assembled materials. By designing derivatives of this compound with specific recognition motifs, researchers can aim to create complex, ordered structures such as gels, liquid crystals, and nanofibers. These materials could find applications in areas like drug delivery, tissue engineering, and nanoelectronics.
Development of Novel Catalytic Systems based on this compound
The inherent chirality and coordinating capabilities of this compound make it an attractive ligand for the development of novel catalytic systems. Its ability to form stable complexes with a variety of transition metals is a key attribute being explored for both homogeneous and heterogeneous catalysis.
In the realm of asymmetric catalysis , chiral catalysts derived from amino acids are of great importance for the enantioselective synthesis of pharmaceuticals and fine chemicals. While research on this compound in this specific context is still emerging, the broader class of N-aryl glycine derivatives has shown promise. For example, novel chiral phase-transfer catalysts have been developed for the asymmetric synthesis of N-aryl-α-arylated glycine ester derivatives. Future work will likely focus on designing and synthesizing chiral metal complexes of this compound and evaluating their efficacy in a range of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
The development of metal complexes of this compound for various catalytic applications is a key research direction. The electronic and steric properties of the ligand can be fine-tuned by modifying the phenyl ring or the glycine backbone, thereby influencing the catalytic activity and selectivity of the resulting metal complex. Researchers are investigating the catalytic potential of these complexes in cross-coupling reactions, oxidation of organic substrates, and polymerization reactions.
Furthermore, the immobilization of this compound-based catalysts on solid supports is being explored to create heterogeneous catalysts . This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry.
Exploration of this compound in Sustainable Chemistry Initiatives
The principles of sustainable chemistry, or green chemistry, are increasingly guiding chemical research and development. This compound and its derivatives are being investigated for their potential contributions to more environmentally benign chemical processes and products.
A key focus is the development of green synthetic routes for this compound itself and its derivatives. Traditional synthetic methods often involve harsh reagents and generate significant waste. Researchers are exploring alternative, more sustainable pathways, such as biocatalytic methods or the use of renewable starting materials. The synthesis of N-aryl glycines, for example, is an area where more environmentally friendly methods are being actively sought.
The potential for this compound to be incorporated into biodegradable polymers is another important area of sustainable chemistry research. As a naturally occurring amino acid derivative, its inclusion in polymer chains could enhance their biodegradability, offering a more sustainable alternative to conventional non-degradable plastics. Research in this area is focused on synthesizing and characterizing new polymers containing this compound and evaluating their degradation profiles in various environments.
Moreover, the use of this compound in biomass conversion processes is a forward-looking research direction. As the world seeks to transition from a fossil fuel-based economy to one based on renewable resources, the efficient conversion of biomass into valuable chemicals is crucial. The catalytic systems based on this compound could potentially play a role in the selective transformation of biomass-derived platform molecules into useful products.
Advanced Computational Design of this compound Derivatives with Tailored Properties
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in-silico design and prediction of the properties of new molecules and materials. Advanced computational methods are being applied to accelerate the discovery and development of this compound derivatives with specific, tailored functionalities.
Density Functional Theory (DFT) studies are being employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations provide fundamental insights into the molecule's behavior and can guide the design of new compounds with desired electronic and optical properties. For example, DFT can be used to predict the binding energies of this compound with different metal ions, aiding in the design of more efficient catalysts.
Molecular dynamics (MD) simulations are utilized to study the conformational dynamics and intermolecular interactions of this compound-based systems. These simulations can provide a detailed understanding of how these molecules behave in different environments, such as in solution or when incorporated into a material. This information is crucial for designing materials with specific self-assembly properties or for understanding the mechanism of action of this compound-based catalysts.
Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful approach for designing derivatives with optimized biological or chemical activity. By correlating the structural features of a series of this compound derivatives with their observed activity, predictive models can be developed. These models can then be used to virtually screen large libraries of potential derivatives and identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery process.
Interdisciplinary Approaches to this compound Research
The multifaceted nature of this compound necessitates a highly interdisciplinary research approach, drawing expertise from various scientific fields to fully unlock its potential.
In the field of medicinal chemistry , (carboxyphenyl)glycine derivatives have been widely used as lead structures for developing potent and selective antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for treating neurological disorders. acs.org Interdisciplinary collaborations between synthetic chemists, pharmacologists, and computational modelers are crucial for designing and evaluating new this compound-based drug candidates.
Chemical biology provides a powerful platform for investigating the biological roles and applications of this compound. By developing chemical tools and probes based on this molecule, researchers can study its interactions with biological systems at the molecular level. This interdisciplinary field bridges the gap between chemistry and biology, enabling a deeper understanding of the compound's biological functions and potential therapeutic applications.
The study of biophysical properties of this compound and its assemblies is another area that benefits from an interdisciplinary approach. Techniques from physics, chemistry, and biology are combined to characterize the structural and dynamic properties of these systems. This knowledge is essential for the rational design of biomaterials and drug delivery systems based on this compound.
By fostering collaborations across these diverse disciplines, the scientific community can accelerate the translation of fundamental research on this compound into tangible technological and medical advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
